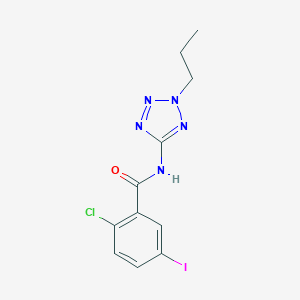
2-chloro-5-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with chloro and iodo groups, as well as a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chloro-5-iodobenzoic acid with a suitable amine, such as 2-propylamine, under conditions that promote amide bond formation. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Introduction of the Tetrazole Ring: The next step involves the introduction of the tetrazole ring. This can be accomplished by reacting the intermediate benzamide with sodium azide and a suitable catalyst, such as copper(I) iodide, under reflux conditions in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the benzamide core can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation and reduction reactions. For example, it can be oxidized using reagents like hydrogen peroxide or reduced using hydrazine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, acetic acid, water.
Reduction: Hydrazine, ethanol, reflux conditions.
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate, solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized tetrazole derivatives.
Reduction: Formation of reduced tetrazole derivatives.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
2-chloro-5-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for various applications.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to interact with target proteins in a specific manner. The chloro and iodo groups may enhance binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-5-iodo-N-(2-methyl-2H-tetrazol-5-yl)benzamide: Similar structure but with a methyl group instead of a propyl group.
2-chloro-5-iodo-N-(2-ethyl-2H-tetrazol-5-yl)benzamide: Similar structure but with an ethyl group instead of a propyl group.
2-chloro-5-iodo-N-(2-butyl-2H-tetrazol-5-yl)benzamide: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
2-chloro-5-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide is unique due to the presence of the propyl group on the tetrazole ring, which can influence its chemical reactivity and biological activity. The combination of chloro and iodo substituents on the benzamide core also contributes to its distinct properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H11ClIN5O |
|---|---|
Peso molecular |
391.59 g/mol |
Nombre IUPAC |
2-chloro-5-iodo-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H11ClIN5O/c1-2-5-18-16-11(15-17-18)14-10(19)8-6-7(13)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,14,16,19) |
Clave InChI |
NZJCUEZNPWLRMX-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl |
SMILES canónico |
CCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)



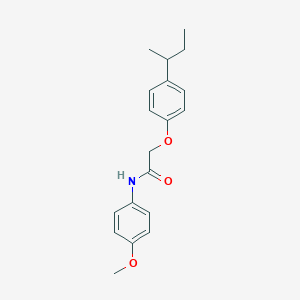
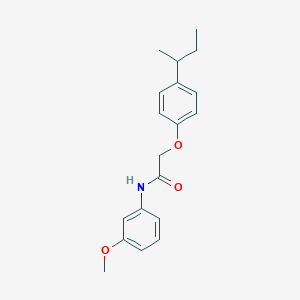
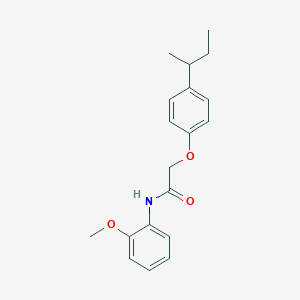
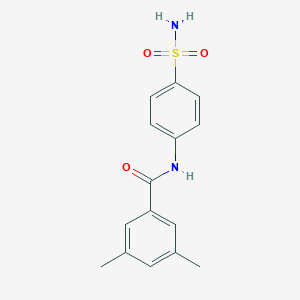
![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)
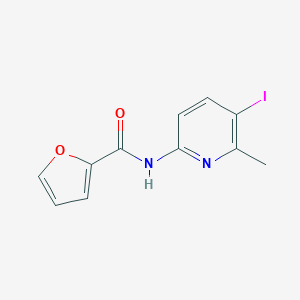
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251512.png)


![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B251519.png)
